(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
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Overview
Description
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains an amine group attached to a tetrahydronaphthalene ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method is the catalytic hydrogenation of 2-naphthaldehyde to form 1,2,3,4-tetrahydronaphthalen-2-ylmethanol, which is then converted to the corresponding amine via reductive amination using reagents such as sodium cyanoborohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient separation techniques is crucial in industrial settings to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides under basic or neutral conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
- (5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-3-ylmethanamine hydrochloride
Uniqueness
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is unique due to its specific structural features, such as the tetrahydronaphthalene ring and the position of the amine group. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSGSJPRMEWKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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